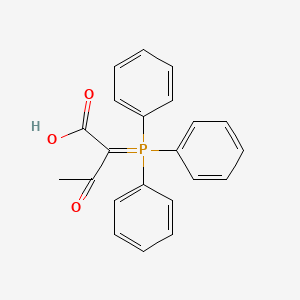
2-(4-Methylmorpholin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylmorpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and contains an ethanol group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-3-yl)ethan-1-ol typically involves the reaction of 4-methylmorpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the morpholine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-(4-Methylmorpholin-3-yl)acetaldehyde or 2-(4-Methylmorpholin-3-yl)acetic acid.
Scientific Research Applications
2-(4-Methylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylmorpholin-4-yl)ethan-1-ol
- 1-(4-Methylmorpholin-2-yl)ethan-1-ol
- 2-(Morpholin-3-yl)ethan-1-ol
Uniqueness
2-(4-Methylmorpholin-3-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the morpholine ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different biological activities and applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(4-methylmorpholin-3-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-6-7(8)2-4-9/h7,9H,2-6H2,1H3 |
InChI Key |
PONBKCONPCCZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


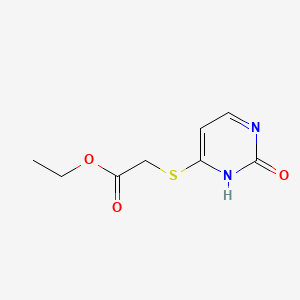

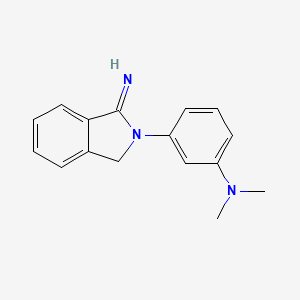

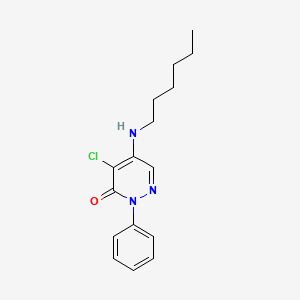
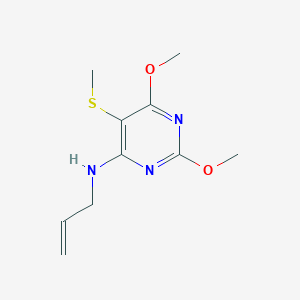
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

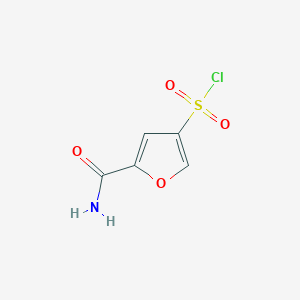
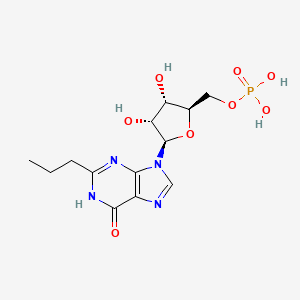
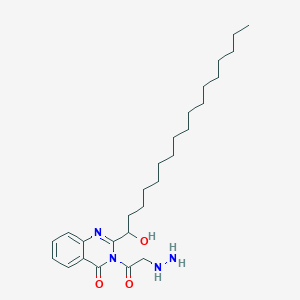
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
